6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine structure. Its chemical formula is , and it has been identified with the CAS number 3149-90-4. This compound is notable for its diverse applications in medicinal chemistry and agrochemicals due to its biological activity and structural properties.
This compound falls under the category of heterocyclic compounds, specifically classified as an aromatic heterocycle. It contains both nitrogen atoms in its structure, which contributes to its reactivity and interaction with biological systems. The compound can be sourced from various chemical suppliers, including specialized fine chemical companies.
The synthesis of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step reactions starting from simpler precursors. Common synthetic pathways include:
These methods allow for the controlled synthesis of the compound while ensuring high yields and purity.
The molecular structure of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be represented by its SMILES notation: CC1=C(C(=O)N2C(=N1)N=CN2)Cl. The compound features:
The molecular weight of this compound is approximately 184.58 g/mol.
6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions that are significant for its applications:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine primarily relates to its interactions with biological targets:
Data from pharmacological studies suggest that this compound exhibits anti-inflammatory and anti-cancer properties, although detailed mechanisms require further investigation.
The physical properties of 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine include:
Chemical properties include stability under ambient conditions but may degrade under strong acidic or basic environments.
6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
This compound's versatility makes it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: